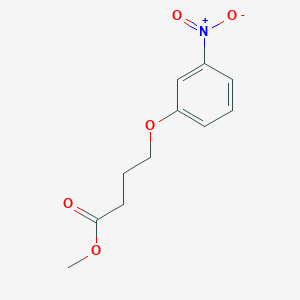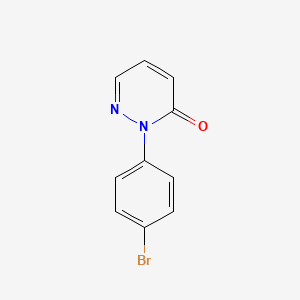
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine, also known as 4-TMDP, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile and powerful reagent for the synthesis of various organic compounds and has been used in a variety of biochemical and physiological studies. Additionally, this paper will provide an overview of potential future directions for the use of 4-TMDP in scientific research.
Mécanisme D'action
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine acts as a catalyst in the synthesis of organic compounds. It is able to facilitate the formation of covalent bonds between two molecules, which results in the formation of a new molecule. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is able to activate certain molecules, which can result in the formation of a new molecule.
Biochemical and Physiological Effects
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, which can result in the activation of metabolic pathways. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has been shown to increase the activity of certain hormones, which can result in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has several advantages for use in lab experiments. It is a highly reactive reagent, which means that it is able to facilitate the formation of covalent bonds between two molecules at a faster rate than other reagents. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is relatively inexpensive and can be easily synthesized in the laboratory. However, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has some limitations for use in lab experiments. It is highly toxic and can cause skin and eye irritation. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine can react with other compounds, which can lead to the formation of unwanted products.
Orientations Futures
There are several potential future directions for the use of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine in scientific research. One potential direction is the use of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine in the synthesis of new drugs and therapeutic agents. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine could be used to study the structure and function of proteins and other biomolecules. Finally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine could be used to study the metabolism of drugs and other xenobiotics.
Méthodes De Synthèse
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine can be synthesized through a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a condensation reaction. The Grignard reagent method involves the reaction of a pyridine derivative with a Grignard reagent in the presence of an appropriate solvent. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. Finally, the condensation reaction involves the reaction of a pyridine derivative with a carbonyl compound in the presence of an acid.
Applications De Recherche Scientifique
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the study of drug metabolism. It has also been used in the synthesis of a variety of complex molecules, such as peptides and proteins. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has been used in the synthesis of small molecules, such as antibiotics and hormones.
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-5-6-17-7-8(9)12(14,15)16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXEWACVTZKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)



![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
